N-[1-(3-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]-4-methylbenzenesulfonamide
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Overview
Description
N-[1-(3-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]-4-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C24H25N3O3S and its molecular weight is 435.54. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Pharmaceutical Impurities
A study by Saini et al. (2019) explores novel methods for the synthesis of omeprazole, a proton pump inhibitor, highlighting the importance of understanding pharmaceutical impurities in the development of proton pump inhibitors. This research emphasizes the novel synthesis process for pharmaceutical impurities achieving expected yields and processes observed to be short and simple, which could be relevant for the synthesis and study of compounds similar to N-[1-(3-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]-4-methylbenzenesulfonamide (S. Saini, C. Majee, G. Chakraborthy, Salahuddin, 2019).
DNA Binding and Biological Implications
The binding properties of Hoechst 33258, a bis-benzimidazole, to the minor groove of double-stranded B-DNA, as reviewed by Issar and Kakkar (2013), demonstrate the potential of benzimidazole derivatives in biological research, particularly in the study of DNA interactions and fluorescence imaging (U. Issar, R. Kakkar, 2013).
Antifungal and Antihelminthic Properties
Davidse (1986) discusses the wide application of benzimidazoles in agriculture and veterinary medicine as fungicides and anthelmintic drugs, showing their specific inhibition of microtubule assembly by binding to tubulin. This suggests potential research avenues for benzimidazole derivatives in understanding and developing new treatments for fungal and parasitic infections (L. C. Davidse, 1986).
Environmental Impact of UV Filters
A review by Schneider and Lim (2019) on the environmental effects of sunscreen active ingredients, including benzophenone derivatives, underscores the need for evaluating the ecological safety of chemical compounds. This research is critical for developing environmentally safe compounds with UV filtering capabilities or other applications requiring photostability and minimal ecological disruption (S. Schneider, H. Lim, 2019).
Mechanism of Action
Target of Action
Compounds with a benzimidazole core, such as “N-[1-(3-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]-4-methylbenzenesulfonamide”, often interact with various enzymes and receptors in the body. For instance, some benzimidazole derivatives have been found to inhibit fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids .
Mode of Action
The compound could bind to the active site of its target enzyme or receptor, leading to a change in the enzyme’s activity or the receptor’s signaling. For instance, if it inhibits FAAH like some similar compounds, it would prevent the breakdown of endocannabinoids, leading to increased levels of these signaling molecules .
Biochemical Pathways
The endocannabinoid system, which includes FAAH, plays a role in various physiological processes, including pain sensation, mood, and memory. By potentially inhibiting FAAH, “this compound” could affect these processes .
Result of Action
The cellular effects of the compound would depend on its specific targets and mode of action. If it acts on the endocannabinoid system, it could potentially have analgesic, anti-inflammatory, or neuroprotective effects .
Properties
IUPAC Name |
N-[1-[(3-methoxyphenyl)methyl]-5,6-dimethylbenzimidazol-4-yl]-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O3S/c1-16-8-10-21(11-9-16)31(28,29)26-23-18(3)17(2)12-22-24(23)25-15-27(22)14-19-6-5-7-20(13-19)30-4/h5-13,15,26H,14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWDNSBFZWCOTCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=CC3=C2N=CN3CC4=CC(=CC=C4)OC)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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